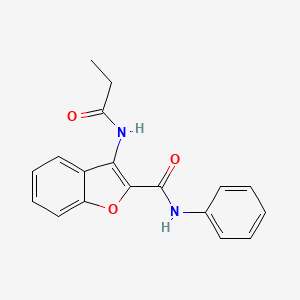

N-phenyl-3-propionamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenyl-3-propionamidobenzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound belongs to the benzofuran family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-propionamidobenzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the directed C–H arylation reactions using palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar catalytic processes. The high efficiency and modularity of these synthetic strategies make them attractive for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-propionamidobenzofuran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-phenyl-3-propionamidobenzofuran-2-carboxamide has been investigated for its potential therapeutic effects against various diseases, particularly cancer and microbial infections.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective growth inhibition .

- Antimicrobial Properties : The compound has also been studied for its antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

Materials Science

The unique structural features of this compound make it suitable for developing advanced materials:

- Organic Semiconductors : Research indicates that derivatives of this compound can be utilized in organic electronics due to their electronic properties .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be employed as an intermediate in the synthesis of more complex pharmaceutical agents and materials .

Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound revealed:

- In Vitro Testing : The compound showed potent activity against ovarian cancer models, leading to significant tumor size reduction and increased apoptosis rates compared to controls .

Antimicrobial Testing

In another study focusing on antimicrobial properties:

Mechanism of Action

The mechanism of action of N-phenyl-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenyl-3-propionamidobenzofuran-2-carboxamide include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features and potential biological activities. Its specific substitution pattern and functional groups contribute to its distinct pharmacological profile .

Biological Activity

N-phenyl-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, case studies, and experimental findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of benzofuran derivatives known for their diverse biological properties. The synthesis typically involves the reaction of appropriate benzofuran derivatives with propionic acid derivatives under controlled conditions to yield the desired carboxamide structure.

Antimicrobial Activity

Research indicates that derivatives of benzofuran, particularly those with carboxamide functionalities, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, the minimum inhibitory concentration (MIC) values ranged from 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, respectively .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated anti-proliferative effects against several cancer cell lines, including breast cancer cells (e.g., BT474 and SKBR-3). These studies suggest that specific substitutions on the phenyl ring can enhance anticancer activity by influencing interactions with target proteins involved in cell proliferation .

Case Studies and Experimental Findings

Several case studies have focused on the biological evaluation of benzofuran derivatives:

- In vitro Studies : A series of in vitro assays have been conducted to assess the cytotoxicity and mechanism of action of this compound. These studies typically involve cell viability assays (e.g., MTT assay) and apoptosis assays to determine the compound's effect on cancer cell lines.

- In vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory and analgesic effects of related compounds. For example, compounds exhibiting significant anti-inflammatory activity in carrageenan-induced edema models showed promise for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Properties

IUPAC Name |

N-phenyl-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-15(21)20-16-13-10-6-7-11-14(13)23-17(16)18(22)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAVTXKIDVPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.